molecular formula C25H21F2NO4 B13988644 Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid

Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid

Cat. No.: B13988644
M. Wt: 437.4 g/mol
InChI Key: CPGHNIKQWGSPDL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is a synthetic compound used primarily in the field of peptide synthesis. The compound contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The presence of the 3,4-difluorobenzyl group adds unique chemical properties to the molecule, making it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the 3,4-difluorobenzyl group through a series of reactions, including nucleophilic substitution and coupling reactions. The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is used as a building block for the synthesis of peptides and other complex molecules

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The presence of the Fmoc group allows for easy incorporation into peptide chains, facilitating the study of various biological processes.

Medicine

In medicine, this compound is used in the development of peptide-based drugs

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group. The 3,4-difluorobenzyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-(s)-3-amino-2-(4-fluorobenzyl)propanoic acid
  • Fmoc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid
  • Fmoc-(s)-3-amino-2-(2,4-difluorobenzyl)propanoic acid

Uniqueness

Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is unique due to the specific positioning of the fluorine atoms on the benzyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds. The presence of the Fmoc group also adds to its versatility in peptide synthesis.

Biological Activity

Fmoc-(S)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative that has garnered attention in the fields of medicinal chemistry and peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhancing its utility in various biochemical applications. This article delves into the biological activity of this compound, highlighting its structural characteristics, synthesis, and potential applications based on diverse research findings.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₈F₂N₂O₂
  • Molecular Weight : Approximately 348.35 g/mol
  • Functional Groups :
    • Fmoc group (protecting group)
    • Amino group (-NH₂)
    • Carboxylic acid group (-COOH)
    • Difluorobenzyl moiety

The presence of fluorine atoms in the difluorobenzyl group significantly influences the compound's lipophilicity and biological activity, which are crucial for its interaction with biological targets.

Structural Comparison

Compound NameMolecular FormulaUnique Features
This compoundC₁₈H₁₈F₂N₂O₂Dual fluorination enhances biological activity
Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acidC₁₈H₁₈F₂N₂O₂Similar structure with different fluorine substitution
Fmoc-(S)-3-amino-2-methylpropanoic acidC₁₅H₁₉N₂O₂Lacks fluorine; simpler structure

Fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. The incorporation of fluorine can improve metabolic stability and bioavailability, making this compound a candidate for developing therapeutics targeting various diseases. Studies indicate that the difluorobenzyl group can enhance binding affinities and selectivities towards biological targets, influencing enzyme activity and receptor binding dynamics .

Enzyme Interaction Studies

Research has demonstrated that this compound can modulate enzyme-substrate interactions effectively. For instance, its unique structure allows it to influence protein folding and stability, critical factors in drug design . The fluorine substituents can significantly alter the electronic properties of the compound, enhancing its interaction with target enzymes.

Case Studies

  • Peptide Synthesis : In peptide synthesis applications, the Fmoc protecting group allows for selective protection of the amino group during peptide bond formation. This capability is crucial for constructing complex peptides with high fidelity .
  • Drug Development : The compound has been investigated for its potential role in drug discovery due to its ability to modulate biological pathways effectively. Its enhanced lipophilicity may increase membrane permeability, influencing pharmacokinetic properties .

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-2-[(3,4-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-22-10-9-15(12-23(22)27)11-16(24(29)30)13-28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1

InChI Key

CPGHNIKQWGSPDL-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=C(C=C4)F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=C(C=C4)F)F)C(=O)O

Origin of Product

United States

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